molecular formula C10H18N2OS B1665618 2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one CAS No. 168818-83-5

2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Katalognummer B1665618
CAS-Nummer: 168818-83-5
Molekulargewicht: 214.33 g/mol
InChI-Schlüssel: PHOZOHFUXHPOCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AF267 is a M1 muscarinic agonist that acts by restoring cognitive impairments.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

Research on derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has demonstrated potential in treating hypertension. Certain compounds within this series were found to be effective as antihypertensive agents in rats, with the 4-ethyl compound (1) showing the most activity. These compounds were designed as mixed alpha- and beta-adrenergic receptor blockers, although they primarily functioned as alpha-adrenergic blockers (Caroon et al., 1981).

Cholinergic Agents in Antidementia Drug Design

A series of spirooxazolidine-2,4-dione derivatives, related to the M1 agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione, have shown promise as cholinergic agents. These compounds displayed significant reversal of scopolamine-induced impairment in mice, suggesting potential in antidementia drug development (Tsukamoto et al., 1993).

Radioprotective Properties

The compound 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride has shown potential radioprotective properties against lethal doses of X-radiation in mice. Optimal protection was observed when mice were pretreated with this compound (Shapiro et al., 1968).

Antiviral Activities

1-Thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and evaluated against human coronaviruses and influenza viruses. Certain compounds in this series inhibited the replication of human coronavirus 229E, highlighting the potential of these structures in antiviral drug development (Apaydın et al., 2019; Apaydın et al., 2020).

Tachykinin NK2 Receptor Antagonists

Research on spiropiperidines, including derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, has found their application as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds were effective in guinea pig trachea, demonstrating potential in treating bronchoconstriction (Smith et al., 1995).

Antimycobacterial and Antimicrobial Agents

Synthesized 4-thiazolidinone derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have shown potential as antimycobacterial agents. Several compounds in this series were active against mycobacteria, indicating their usefulness in developing new antimicrobial agents (Srivastava et al., 2005; Thanusu et al., 2011).

Eigenschaften

CAS-Nummer

168818-83-5

Produktname

2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Molekularformel

C10H18N2OS

Molekulargewicht

214.33 g/mol

IUPAC-Name

2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

InChI

InChI=1S/C10H18N2OS/c1-3-8-9(13)11-10(14-8)4-6-12(2)7-5-10/h8H,3-7H2,1-2H3,(H,11,13)

InChI-Schlüssel

PHOZOHFUXHPOCK-UHFFFAOYSA-N

SMILES

CCC1C(=O)NC2(S1)CCN(CC2)C

Kanonische SMILES

CCC1C(=O)NC2(S1)CCN(CC2)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AF267;  AF-267;  AF 267;  (±)-AF 267;  (±) AF 267;  (±)AF 267; 

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

There is also provided in accordance with an embodiment of the invention a process for the preparation of 2-ethyl-8-methyl-1-thia-4,8-diaza-spiro[4.5]decan-3-one (AF267), comprising reacting 4-ethyl piperidone with 2-mercaptobutyric acid and ammonia. In an embodiment of the invention, the process further comprising obtaining the enantiomers AF267A (R-enantiomer) and AF267B (S-enantiomer) by chiral separation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Reactant of Route 2
Reactant of Route 2
2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Reactant of Route 3
Reactant of Route 3
2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Reactant of Route 4
2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Reactant of Route 5
2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Reactant of Route 6
2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.